Structural Differentiation from the Key Chloro Analog (Fluphenazine Impurity 7) via Molecular Mass
Fluphenazine Impurity 10 is unequivocally distinguished from its closest process analog, Fluphenazine Impurity 7 (10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine), by its molecular mass. The bromine atom in the target compound yields a characteristic isotopic pattern and a higher monoisotopic mass, a critical parameter for LC-MS/MS-based separation and identification in pharmaceutical analysis [REFS-1, REFS-2]. This mass difference ensures correct assignment and quantification, preventing misidentification that could occur with the chloro analog in complex reaction matrices [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 388.2 (C16H13BrF3NS) |
| Comparator Or Baseline | 343.79 (Fluphenazine Impurity 7: C16H13ClF3NS, CAS 1675-46-3) |
| Quantified Difference | Δ = 44.41 g/mol |
| Conditions | Chemical structure and formula comparison based on authoritative supplier and database specifications. |
Why This Matters
This mass difference is fundamental for accurate MS detection and chromatographic method development, where the target compound will have a distinct retention time and mass spectrum from Impurity 7, eliminating risk of co-elution or incorrect peak assignment.
- [1] SynZeal. Fluphenazine Impurity 10 (CAS 1675-43-0) and Fluphenazine Impurity 7 (CAS 1675-46-3) Product Pages. Accessed 2026. View Source
- [2] CAS Common Chemistry. 10-(3-Chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine. Accessed 2026. View Source
